molecular formula C13H11N5O2 B5810988 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

Numéro de catalogue B5810988
Poids moléculaire: 269.26 g/mol
Clé InChI: CRSKAHBHAIFILC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, also known as PD 168393, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes involved in cell signaling pathways. PD 168393 has been shown to have promising results in preclinical studies, making it a potential candidate for further development.

Mécanisme D'action

2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 works by binding to the ATP-binding site of tyrosine kinases, thereby blocking their activity. This leads to the inhibition of downstream signaling pathways, which are involved in cell growth and survival. By targeting multiple tyrosine kinases, 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has the potential to overcome resistance to single-targeted therapies.
Biochemical and physiological effects:
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer. In addition, 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, like all research tools, 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the specific tyrosine kinases involved in the disease.

Orientations Futures

There are several potential future directions for research on 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393. One area of interest is the development of combination therapies that target multiple signaling pathways. Another area of interest is the development of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 analogs with improved potency and selectivity. Finally, there is a need for further preclinical studies to better understand the mechanisms of action and potential clinical applications of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393.

Méthodes De Synthèse

The synthesis of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 involves several steps, starting from commercially available starting materials. The process involves the formation of a quinazoline intermediate, which is then coupled with a pyrimidine moiety to yield the final product. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes play a crucial role in cancer cell growth and proliferation, making them attractive targets for cancer therapy.

Propriétés

IUPAC Name

4-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-7-8-4-2-3-5-9(8)15-12(14-7)18-13-16-10(19)6-11(20)17-13/h2-6H,1H3,(H3,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSKAHBHAIFILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.